Diethyl benzylidenemalonate
Overview
Description
Diethyl benzylidenemalonate is an organic compound with the molecular formula C14H16O4. It is a colorless to yellow liquid that is insoluble in water. This compound is primarily used as a pharmaceutical intermediate and in various organic synthesis processes .
Mechanism of Action
Target of Action
Diethyl benzylidenemalonate is a chemical compound with the linear formula C6H5CH=C(COOC2H5)2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be involved in theconjugate addition of cyanide ion to arylidenemalonic esters , providing a useful route to arylsuccinic acids . The specifics of its interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
This compound participates in the cyclocondensation reactions with various aminoazoles . This leads to the formation of functionally substituted partially hydrogenated pyrazolo-, triazolo [1,5- a ]-pyrimidin-5-ones and pyrimido [1,2- a ]benzimidazol-2-one . The downstream effects of these biochemical pathways are yet to be fully understood.
Pharmacokinetics
Its boiling point is 215-217 °C/30 mmHg and it has a density of 1.107 g/mL at 25 °C . These properties might influence its bioavailability.
Result of Action
It is known to be used as a pharmaceutical intermediate
Action Environment
It is known to be insoluble in water , which could influence its behavior in aqueous environments. More research is needed to understand how environmental factors affect its action.
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in the conjugate addition of cyanide ion to arylidenemalonic esters This suggests that Diethyl benzylidenemalonate may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions
Cellular Effects
Given its role as a pharmaceutical intermediate , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. Specific details about these potential effects are not currently available in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl benzylidenemalonate is typically synthesized through the Knoevenagel condensation reaction between benzaldehyde and diethyl malonate. This reaction is catalyzed by bases such as piperidine . The reaction conditions generally involve refluxing the reactants in an appropriate solvent like ethanol or toluene.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Diethyl benzylidenemalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into diethyl benzylmalonate.
Substitution: It can participate in nucleophilic substitution reactions, especially at the benzylidene position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium cyanide (NaCN) can be used for nucleophilic substitution.
Major Products Formed:
Oxidation: Benzylidenemalonic acid derivatives.
Reduction: Diethyl benzylmalonate.
Substitution: Arylidenemalonic esters.
Scientific Research Applications
Diethyl benzylidenemalonate has a wide range of applications in scientific research:
- **
Biology: It serves as a building block for the synthesis of biologically active molecules.
Properties
IUPAC Name |
diethyl 2-benzylidenepropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWPIBNKJSEYIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200975 | |
Record name | Diethyl (phenylmethylene)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5292-53-5 | |
Record name | Diethyl benzylidenemalonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5292-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (phenylmethylene)malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005292535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl benzylidenemalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1272 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (phenylmethylene)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (phenylmethylene)malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diethyl benzylidenemalonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3XFN6T8WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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